Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an amino group, a carbamoyl group, and an ethyl ester group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors in the presence of sulfur sources and catalysts. For example, the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur, can be employed to synthesize thiophene derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The process would typically be scaled up, ensuring efficient use of reagents and minimizing waste. Continuous flow reactors and automated synthesis platforms may be utilized to enhance production efficiency and consistency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the amino and carbamoyl groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their biological activity.
Comparison with Similar Compounds
- Ethyl 2-amino-5-(4-chlorophenylcarbamoyl)-4-methylthiophene-3-carboxylate
- Ethyl 2-amino-5-(2-methoxyphenylcarbamoyl)-4-methylthiophene-3-carboxylate
Comparison: Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is unique due to its specific functional groups and their positions on the thiophene ring. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds. For instance, the presence of a carbamoyl group instead of a phenylcarbamoyl group can significantly alter its pharmacokinetic properties and interaction with biological targets .
Properties
IUPAC Name |
ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-3-14-9(13)5-4(2)6(7(10)12)15-8(5)11/h3,11H2,1-2H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNNKLUXBNFFLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345239 | |
Record name | ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43028-63-3 | |
Record name | Ethyl 2-amino-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43028-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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